3-[3-(Trifluoromethyl)phenyl]propanamide
Overview
Description
3-[3-(Trifluoromethyl)phenyl]propanamide is an organic compound with the molecular formula C10H10F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanamide moiety. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]propanamide typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting intermediate is then subjected to acylation using propanoyl chloride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 3-[3-(Trifluoromethyl)phenyl]propanoic acid.
Reduction: 3-[3-(Trifluoromethyl)phenyl]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and other interactions, enables the compound to modulate the activity of its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzamide
- 3-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)phenylacetic acid
Uniqueness
3-[3-(Trifluoromethyl)phenyl]propanamide is unique due to its specific structural features, such as the presence of both a trifluoromethyl group and a propanamide moiety. This combination imparts distinct physicochemical properties, including enhanced stability and lipophilicity, which are advantageous in various applications.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]propanamide, with the molecular formula C10H10F3NO, is an organic compound notable for its trifluoromethyl group attached to a phenyl ring, linked to a propanamide moiety. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 3-(Trifluoromethyl)benzaldehyde with an appropriate amine under reductive amination conditions. This is often followed by acylation using propanoyl chloride. On an industrial scale, continuous flow processes are employed to enhance yield and purity, utilizing automated reactors for precise control of reaction parameters .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to penetrate biological membranes. This characteristic allows it to modulate the activity of various biological targets, leading to diverse effects .
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer applications. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines. In a study assessing a series of compounds similar to this compound, significant antiproliferative activity was observed against multiple cancer types, including breast and prostate cancers . The following table summarizes some findings related to its anticancer activity:
Cell Line | % Inhibition | Reference |
---|---|---|
T-47D (breast cancer) | 90.47% | |
SK-MEL-5 (melanoma) | 84.32% | |
HCT-116 (colon cancer) | 0.67 µM IC50 | |
PC-3 (prostate cancer) | 0.80 µM IC50 |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for other potential biological activities:
- Antidepressant Effects : A related compound demonstrated antidepressant-like effects in animal models, suggesting that similar derivatives may influence serotonergic pathways .
- Enzyme Inhibition : Research has indicated that derivatives of this compound can inhibit enzymes such as alkaline phosphatase, showcasing potential in therapeutic applications against diseases where these enzymes are implicated .
Case Studies and Research Findings
- Anticancer Studies : A comprehensive evaluation of various derivatives revealed that certain analogs exhibited remarkable cytotoxicity against cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes, revealing favorable interactions that could lead to effective inhibition .
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-3,6H,4-5H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPGYZUOKQXPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591743 | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535-53-5 | |
Record name | 3-(Trifluoromethyl)benzenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=535-53-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(Trifluoromethyl)phenyl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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